molecular formula C9H10Cl2N2O3S B2739966 2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide CAS No. 1797385-92-2

2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide

Cat. No.: B2739966
CAS No.: 1797385-92-2
M. Wt: 297.15
InChI Key: RMPQSYCWXFZZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring, which is further connected to a propanehydrazide moiety.

Preparation Methods

The synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases, including cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in disease processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide can be compared with other similar compounds, such as:

    2-((2,4-Dichlorophenyl)sulfonyl)ethanehydrazide: This compound has a similar structure but with an ethanehydrazide moiety instead of propanehydrazide. It may exhibit different chemical and biological properties due to the difference in the alkyl chain length.

    2-((2,4-Dichlorophenyl)sulfonyl)butanehydrazide: This compound has a butanehydrazide moiety, which may result in variations in its reactivity and applications compared to the propanehydrazide derivative.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfonylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-5(9(14)13-12)17(15,16)8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQSYCWXFZZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.